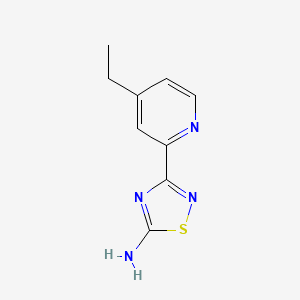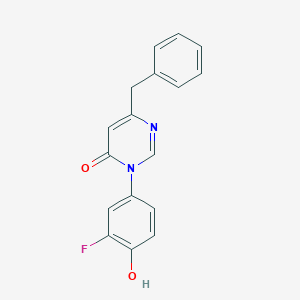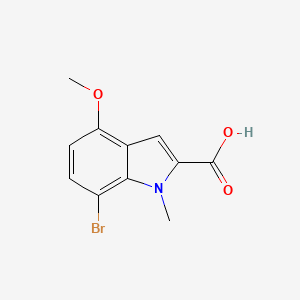
7-Bromo-4-methoxy-1-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-methoxy-1-methylindole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-1-methylindole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxy-1-methylindole, followed by carboxylation at the 2nd position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the carboxylation step may be achieved using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 7-bromo-4-hydroxy-1-methylindole-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 7-Bromo-4-hydroxy-1-methylindole-2-carboxylic acid.
Reduction: 7-Bromo-4-methoxy-1-methylindole-2-methanol or 7-bromo-4-methoxy-1-methylindole-2-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Bromo-4-methoxy-1-methylindole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of new organic compounds with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: Explored for its potential therapeutic effects. Indole derivatives have been studied for their role in modulating biological pathways involved in diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its unique structural features make it a versatile compound for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-bromo-4-methoxy-1-methylindole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, indole derivatives are known to bind to specific receptors in the body, modulating signaling pathways and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
4-Methoxy-1-methylindole-2-carboxylic acid: Lacks the bromine atom at the 7th position, resulting in different chemical properties and reactivity.
7-Bromo-1-methylindole-2-carboxylic acid:
7-Bromo-4-methoxyindole-2-carboxylic acid: Lacks the methyl group at the 1st position, influencing its chemical behavior and interactions.
Uniqueness: The presence of the bromine atom, methoxy group, and methyl group in 7-bromo-4-methoxy-1-methylindole-2-carboxylic acid makes it unique compared to other indole derivatives
Propiedades
Fórmula molecular |
C11H10BrNO3 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
7-bromo-4-methoxy-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H10BrNO3/c1-13-8(11(14)15)5-6-9(16-2)4-3-7(12)10(6)13/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
UEZIWARPFQKGPI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C(C=CC(=C21)Br)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



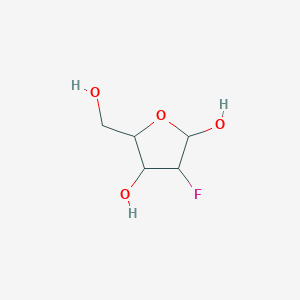
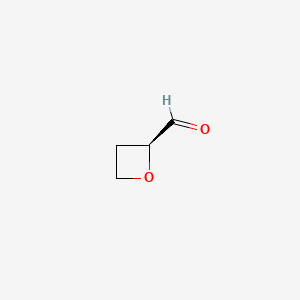
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)
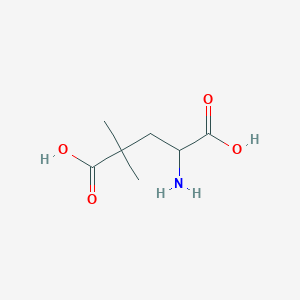
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)

![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)
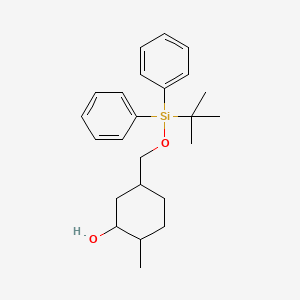
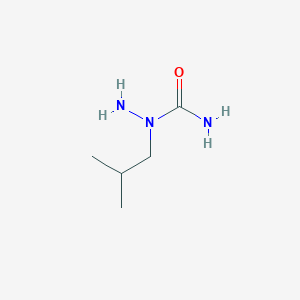
![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)
